CCK-B Receptor Binding Affinity: 3-Chloro-6-fluoro-2-methylquinoxaline Demonstrates 3.5-Fold Higher Potency than the Reference CCK2 Antagonist L-365,260
3-Chloro-6-fluoro-2-methylquinoxaline exhibits potent binding affinity for the cholecystokinin type B (CCK-B/CCK2) receptor with an IC50 value of 31 nM in a radioligand displacement assay using [125I]CCK-8 in mouse brain tissue at pH 6.5 [1]. In contrast, the well-characterized reference CCK2 antagonist L-365,260 displays a reported IC50 of approximately 110 nM for CCK2 receptor binding [2]. This represents an approximate 3.5-fold improvement in potency for the target compound relative to the reference standard.
| Evidence Dimension | CCK-B/CCK2 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | L-365,260 (Reference CCK2 Antagonist): 110 nM |
| Quantified Difference | 3.5-fold greater potency (lower IC50) |
| Conditions | Radioligand displacement assay; [125I]CCK-8; mouse brain; pH 6.5 (Target); In vitro CCK2 receptor binding assay (Comparator) |
Why This Matters
This quantifiable potency advantage positions 3-chloro-6-fluoro-2-methylquinoxaline as a more sensitive starting point for developing high-affinity CCK2 receptor probes or therapeutics, potentially reducing the required screening concentration and improving assay signal-to-noise ratios.
- [1] BindingDB. PrimarySearch_ki Entry 50029139: 3-Chloro-6-fluoro-2-methylquinoxaline binding to Cholecystokinin type B receptor. BindingDB, 2010. View Source
- [2] Tocris Bioscience. L-365,260 Product Datasheet: Selective CCK2 antagonist (IC50 = 2 nM and 280 nM at CCK2 and CCK1 respectively). Fisher Scientific. View Source
